molecular formula C15H17NO2 B11958016 Benzyl 3,4,5-trimethylpyrrole-2-carboxylate CAS No. 4424-76-4

Benzyl 3,4,5-trimethylpyrrole-2-carboxylate

Cat. No.: B11958016
CAS No.: 4424-76-4
M. Wt: 243.30 g/mol
InChI Key: HCNZAGJJEVQXNV-UHFFFAOYSA-N
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Description

Benzyl 3,4,5-trimethylpyrrole-2-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.308 . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure. This compound is used in various research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4,5-trimethylpyrrole-2-carboxylate typically involves the reaction of 3,4,5-trimethylpyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4,5-trimethylpyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,4,5-trimethylpyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,4,5-trimethylpyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of its targets. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through these interactions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3,4,5-trimethylpyrrole-2-carboxylate: C15H17NO2

    3,4,5-trimethylpyrrole-2-carboxylic acid: C8H11NO2

    Benzyl 3,4,5-trimethylpyrrole-2-methanol: C15H19NO2

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its analogs. This ester group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

4424-76-4

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-10-11(2)14(16-12(10)3)15(17)18-9-13-7-5-4-6-8-13/h4-8,16H,9H2,1-3H3

InChI Key

HCNZAGJJEVQXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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